molecular formula C24H23N3O4S B12414000 Glyoxalase I inhibitor 2

Glyoxalase I inhibitor 2

Cat. No.: B12414000
M. Wt: 449.5 g/mol
InChI Key: VUWWMSNXOFYCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxalase I inhibitor 2 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis. Glyoxalase I plays a crucial role in cellular metabolism by converting methylglyoxal into less harmful substances. Inhibitors of glyoxalase I, such as this compound, have potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxicity in cancer cells by increasing methylglyoxal levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the use of thiazolidinedione and salicylic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyoxalase I inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Glyoxalase I inhibitor 2 exerts its effects by binding to the active site of glyoxalase I, thereby inhibiting its enzymatic activity. This inhibition leads to the accumulation of methylglyoxal, a toxic byproduct of glycolysis, which induces cytotoxicity in cells. The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .

Comparison with Similar Compounds

Uniqueness of Glyoxalase I Inhibitor 2: this compound is unique due to its specific chemical structure, which allows for high binding affinity and potent inhibition of glyoxalase I. Its effectiveness in inducing cytotoxicity in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[6-[2-(3,5-dimethoxyphenyl)ethyl]quinolin-8-yl]pyridine-2-sulfonamide

InChI

InChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3

InChI Key

VUWWMSNXOFYCMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC(=C3C(=C2)C=CC=N3)NS(=O)(=O)C4=CC=CC=N4)OC

Origin of Product

United States

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